molecular formula C11H13FO2 B2709677 (1R)-1-(4-fluorophenyl)propyl acetate CAS No. 245726-03-8

(1R)-1-(4-fluorophenyl)propyl acetate

Cat. No. B2709677
CAS RN: 245726-03-8
M. Wt: 196.221
InChI Key: VGONXVXXUMHENH-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1R)-1-(4-fluorophenyl)propyl acetate” is a chemical compound with the CAS Number: 245726-03-8 . It has a molecular weight of 196.22 and its molecular formula is C11H13FO2 .


Physical And Chemical Properties Analysis

“(1R)-1-(4-fluorophenyl)propyl acetate” has a molecular weight of 196.22 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Improved Electrolyte Additive for Lithium Ion Batteries

4-Fluorophenyl acetate derivatives, such as those resulting from fluorine-substituting phenyl acetate, have been explored for improving lithium ion battery performance. Specifically, 4-fluorophenyl acetate (4-FPA) has been found to enhance the solid electrolyte interphase (SEI) layer on graphite anodes, leading to better cyclic stability and capacity retention compared to its non-fluorinated counterpart. This improvement is attributed to the more reducible nature of fluorinated compounds and the incorporation of fluorine-containing reduction products into the SEI (Li et al., 2014).

Molecular Interaction Studies

Fluorinated compounds, including those similar in structure to (1R)-1-(4-fluorophenyl)propyl acetate, have been investigated for their interaction with various metal ions and anions. These studies provide insights into receptor-analyte binding interactions within single molecular systems, offering potential applications in sensing and molecular recognition. The specific interactions with fluoride ions have shown significant changes in fluorescence intensity, suggesting applications in selective signalling and detection (Bhoi et al., 2015).

Synthesis and Characterization of Novel Compounds

Research has also focused on the synthesis and structural analysis of novel fluorophenyl derivatives. For instance, 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas have been synthesized and analyzed for their structural and conformational properties. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in various fields, including pharmaceuticals and materials science (Saeed et al., 2011).

Sensing and Detection Technologies

Further, fluorophenyl derivatives have been explored for their potential in sensing applications. For example, specific compounds have demonstrated remarkable selectivity and sensitivity towards fluoride ions, leveraging proton-transfer mechanisms. These findings highlight the potential of fluorophenyl derivatives in developing advanced sensing technologies for environmental monitoring and diagnostic purposes (Peng et al., 2005).

Drug Polymorph Selection and Development

In pharmaceutical research, the solid-state characterization of drug polymorphs, including those related to fluorophenyl compounds, plays a critical role in selecting the most suitable form for drug development. Such studies ensure the stability and efficacy of pharmaceuticals, contributing to the advancement of drug formulation and delivery systems (Katrincic et al., 2009).

properties

IUPAC Name

[(1R)-1-(4-fluorophenyl)propyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-3-11(14-8(2)13)9-4-6-10(12)7-5-9/h4-7,11H,3H2,1-2H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGONXVXXUMHENH-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)F)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC=C(C=C1)F)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-(4-fluorophenyl)propyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.